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molecular formula C5H10NO2- B8559338 N-butylcarbamate

N-butylcarbamate

Cat. No. B8559338
M. Wt: 116.14 g/mol
InChI Key: ZZHGIUCYKGFIPV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038303

Procedure details

2-hydroxyethyldimethyldodecylammonium bromide, N-butylcarbamate is prepared in the following manner: A solution of 58 g. (0.65 mole) 2-dimethylaminoethanol in 150 ml. ether was treated over a period of 1.5 hours with 70 g. (0.71 mole) n-butyl isocyanate. After stirring another two hours the reaction mixture was stripped of ether and distilled in vacuum. The product, 2-dimethylaminoethyl N-butylcarbamate was collected at 106°/1.2 Torr. For quaternization 75 g. (0.40 mole) of the above prepared amine was combined with 105 g (0.42 mole) 1-bromododecane and allowed to stand stoppered for 9 days. At this time the reaction mixture was a stiff gel with some crystalline portions. By solution in ethyl acetate (900 ml.) and chilling, 160 g. of product was obtained in crystalline form. After two more recrystallizations from ethyl acetate, the material melted at 64° C. to liquid crystals and to a liquid at 115° C.
Quantity
0.65 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.71 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
105 g
Type
reactant
Reaction Step Five
Quantity
900 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].CC[O:9]CC.[CH2:12]([N:16]=[C:17]=[O:18])[CH2:13][CH2:14][CH3:15].[Br:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>C(OCC)(=O)C>[Br-:19].[OH:5][CH2:4][CH2:3][N+:2]([CH3:6])([CH3:1])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].[CH2:12]([NH:16][C:17](=[O:9])[O-:18])[CH2:13][CH2:14][CH3:15] |f:5.6|

Inputs

Step One
Name
Quantity
0.65 mol
Type
reactant
Smiles
CN(CCO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0.71 mol
Type
reactant
Smiles
C(CCC)N=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
105 g
Type
reactant
Smiles
BrCCCCCCCCCCCC
Step Six
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring another two hours the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled in vacuum
CUSTOM
Type
CUSTOM
Details
The product, 2-dimethylaminoethyl N-butylcarbamate was collected at 106°/1.2 Torr
CUSTOM
Type
CUSTOM
Details
(0.40 mole) of the above prepared amine
WAIT
Type
WAIT
Details
to stand stoppered for 9 days
Duration
9 d
CUSTOM
Type
CUSTOM
Details
of product was obtained in crystalline form
CUSTOM
Type
CUSTOM
Details
After two more recrystallizations from ethyl acetate
CUSTOM
Type
CUSTOM
Details
at 115° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Br-].OCC[N+](CCCCCCCCCCCC)(C)C
Name
Type
product
Smiles
C(CCC)NC([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038303

Procedure details

2-hydroxyethyldimethyldodecylammonium bromide, N-butylcarbamate is prepared in the following manner: A solution of 58 g. (0.65 mole) 2-dimethylaminoethanol in 150 ml. ether was treated over a period of 1.5 hours with 70 g. (0.71 mole) n-butyl isocyanate. After stirring another two hours the reaction mixture was stripped of ether and distilled in vacuum. The product, 2-dimethylaminoethyl N-butylcarbamate was collected at 106°/1.2 Torr. For quaternization 75 g. (0.40 mole) of the above prepared amine was combined with 105 g (0.42 mole) 1-bromododecane and allowed to stand stoppered for 9 days. At this time the reaction mixture was a stiff gel with some crystalline portions. By solution in ethyl acetate (900 ml.) and chilling, 160 g. of product was obtained in crystalline form. After two more recrystallizations from ethyl acetate, the material melted at 64° C. to liquid crystals and to a liquid at 115° C.
Quantity
0.65 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.71 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
105 g
Type
reactant
Reaction Step Five
Quantity
900 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].CC[O:9]CC.[CH2:12]([N:16]=[C:17]=[O:18])[CH2:13][CH2:14][CH3:15].[Br:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>C(OCC)(=O)C>[Br-:19].[OH:5][CH2:4][CH2:3][N+:2]([CH3:6])([CH3:1])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].[CH2:12]([NH:16][C:17](=[O:9])[O-:18])[CH2:13][CH2:14][CH3:15] |f:5.6|

Inputs

Step One
Name
Quantity
0.65 mol
Type
reactant
Smiles
CN(CCO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0.71 mol
Type
reactant
Smiles
C(CCC)N=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
105 g
Type
reactant
Smiles
BrCCCCCCCCCCCC
Step Six
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring another two hours the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled in vacuum
CUSTOM
Type
CUSTOM
Details
The product, 2-dimethylaminoethyl N-butylcarbamate was collected at 106°/1.2 Torr
CUSTOM
Type
CUSTOM
Details
(0.40 mole) of the above prepared amine
WAIT
Type
WAIT
Details
to stand stoppered for 9 days
Duration
9 d
CUSTOM
Type
CUSTOM
Details
of product was obtained in crystalline form
CUSTOM
Type
CUSTOM
Details
After two more recrystallizations from ethyl acetate
CUSTOM
Type
CUSTOM
Details
at 115° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Br-].OCC[N+](CCCCCCCCCCCC)(C)C
Name
Type
product
Smiles
C(CCC)NC([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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